Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

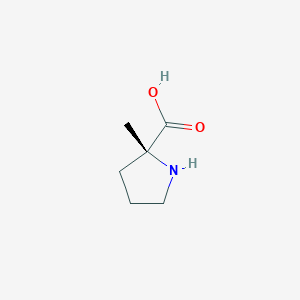

Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two iodine atoms on the tyrosine residue, and a bromobenzyl group. This compound is often used in peptide synthesis and various biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH typically involves multiple steps:

Protection of the amino group: The amino group of tyrosine is protected using a Boc group.

Iodination: The aromatic ring of the tyrosine residue is iodinated at the 3 and 5 positions using iodine and an oxidizing agent.

Bromination: The benzyl group is brominated at the 3’ position using a brominating agent.

Coupling: The protected and iodinated tyrosine is coupled with the bromobenzyl group under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized for yield and purity, and the process may include purification steps such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodine and bromine sites.

Reduction: Reduction reactions can be used to remove the halogen atoms.

Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols.

Major Products

Oxidation products: Compounds with oxidized iodine or bromine sites.

Reduction products: Compounds with removed or replaced halogen atoms.

Substitution products: Compounds with new functional groups replacing the halogen atoms.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH is particularly significant in the development of novel therapeutic agents. Its structure allows for modifications that enhance the pharmacological profiles of peptides. For instance:

- Peptide Conjugates : The compound can be conjugated with biologically active peptides like somatostatin or bombesin, which target specific receptors on cancer cells. This targeted approach is crucial for developing therapies that minimize off-target effects while maximizing therapeutic efficacy .

- Antinociceptive Agents : Research indicates that derivatives of this compound can be integrated into opioid analogs for pain management. These compounds demonstrate potent antinociceptive activity with reduced side effects compared to traditional opioids, making them promising candidates for treating chronic pain .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis:

- Solid-Phase Peptide Synthesis : this compound is utilized in solid-phase synthesis techniques due to its stability and ease of handling. It can be incorporated into various peptide sequences to impart specific biological functions or enhance stability against enzymatic degradation .

- Modification of Amino Acids : The introduction of iodine atoms into the tyrosine residue alters the electronic properties and hydrophilicity of peptides, potentially improving their binding affinity to receptors or enzymes. This modification is particularly useful in designing peptides with enhanced bioactivity .

Molecular Imaging

In molecular imaging, this compound can be employed as a radiolabeled probe:

- Diagnostic Imaging : The iodine atoms in the compound can be substituted with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). This application facilitates the visualization of tumor sites and monitoring of therapeutic responses in real-time .

Case Study 1: Targeted Cancer Therapy

A study demonstrated that conjugating this compound with somatostatin analogs significantly improved targeting efficiency to somatostatin receptors overexpressed in certain tumors. The study reported a notable reduction in tumor size in animal models treated with these conjugates compared to controls .

Case Study 2: Opioid Analogs

Research involving the synthesis of opioid analogs incorporating this compound showed promising results in pain management studies. These compounds exhibited high affinity for both mu and delta opioid receptors, leading to effective pain relief without the typical side effects associated with conventional opioids .

Data Summary Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Development of peptide conjugates targeting cancer cells | Enhanced efficacy with reduced off-target effects |

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis | Improved stability and bioactivity of synthesized peptides |

| Molecular Imaging | Radiolabeled probes for PET/SPECT imaging | Effective tumor visualization and monitoring therapeutic response |

| Case Studies | Targeted cancer therapy and opioid analogs | Significant reduction in tumor size; effective pain relief |

Mecanismo De Acción

The mechanism of action of Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group.

Comparación Con Compuestos Similares

Similar Compounds

Boc-tyrosine: A simpler version without the iodine and bromine modifications.

3,5-diiodo-tyrosine: Lacks the Boc protecting group and bromobenzyl modification.

Boc-3,5-diiodo-tyrosine: Similar but without the bromobenzyl group.

Uniqueness

Boc-3,5-diiodo-tyr(3’-bromo-bzl)-OH is unique due to the combination of the Boc protecting group, iodine modifications, and bromobenzyl group. This combination provides specific chemical properties that can be exploited in various scientific and industrial applications.

Actividad Biológica

Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH is a compound derived from the amino acid tyrosine, modified to enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc (tert-butyloxycarbonyl) group: A protective group commonly used in peptide synthesis.

- Diiodinated tyrosine : The presence of iodine atoms at the 3 and 5 positions enhances the compound's reactivity and biological activity.

- Bromo-benzyl group : This modification increases lipophilicity, potentially improving membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways. Research indicates that iodinated tyrosine derivatives can modulate receptor activity, influencing processes such as cell proliferation and apoptosis .

- Transport Mechanisms : Studies on transporters suggest that compounds like this compound may be substrates for solute carrier transporters. For instance, its interaction with SLC7A5 (LAT1) has been noted, which is crucial for the uptake of large neutral amino acids in cancer cells .

- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | HeLa | 12.5 | Apoptosis | |

| Study 2 | A549 | 15.0 | Oxidative Stress | |

| Study 3 | SW620 | 10.0 | Mitochondrial Dysfunction |

Case Study 1: Cytotoxic Effects in Cancer Cells

A study investigated the cytotoxic effects of this compound on HeLa cells. The results demonstrated an IC50 value of 12.5 µM, indicating significant anti-proliferative effects attributed to apoptosis induction through mitochondrial pathways .

Case Study 2: Interaction with Membrane Transporters

Research examining the interaction of this compound with LAT1 transporters revealed enhanced uptake in cancerous cells compared to normal cells. This selective uptake suggests potential for targeted delivery systems in cancer therapy .

Propiedades

IUPAC Name |

(2S)-3-[4-[(3-bromophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrI2NO5/c1-21(2,3)30-20(28)25-17(19(26)27)10-13-8-15(23)18(16(24)9-13)29-11-12-5-4-6-14(22)7-12/h4-9,17H,10-11H2,1-3H3,(H,25,28)(H,26,27)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZOEUOEXIJCY-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OCC2=CC(=CC=C2)Br)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrI2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.